

# An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene

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## Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-ethynyl-4-nitrobenzene**, a versatile bifunctional organic compound. It details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role as a valuable building block for creating complex molecular architectures.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-ethynyl-4-nitrobenzene** is a key intermediate in various fields of chemical research.<sup>[1][2]</sup> It is widely recognized by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.

Identifier Type	Value
IUPAC Name	1-ethynyl-4-nitrobenzene[1][2]
CAS Number	937-31-5[1][2]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> [1][2]
Common Synonyms	4-Nitrophenylacetylene[1][2][3], (4-Nitrophenyl)ethyne[2], p-nitrophenylacetylene[2], 4-Ethynylnitrobenzene[2], 4-Nitroethynylbenzene[2]
InChI	InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H[2]
InChIKey	GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2]
SMILES	C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2]

## Physicochemical and Spectroscopic Data

**1-Ethynyl-4-nitrobenzene** is a solid organic compound characterized by its high melting point and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]

Property	Value
Molecular Weight	147.13 g/mol [1][2]
Appearance	Light yellow solid[4]
Melting Point	148-150 °C[4][5][6]
Boiling Point	246.6 °C at 760 mmHg (Predicted)[4][7]
Density	1.22 g/cm <sup>3</sup> (Predicted)[4][7]
Purity	>97%[5] or >98.0% (GC)[1][3]
Storage	Room temperature, in a dark, dry, and sealed place[1][7]

## Spectroscopic Data:

Technique	Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	Predicted shifts: $\delta$ 8.19 (d, $J=8.4$ Hz, 2H), 7.64 (d, $J=8.7$ Hz, 2H), 3.36 (s, 1H)[4][8]
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	Predicted signals for aromatic and ethynyl carbons[1]
High-Resolution Mass Spectrometry (HRMS)	Calculated mass for the protonated molecule ( $[\text{M}+\text{H}]^+$ ) of a derivative, 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was 270.05610, with an observed mass of 270.05609, confirming the formula $\text{C}_{15}\text{H}_9\text{FNO}_3$ . [1]
$\lambda_{\text{max}}$	286nm ( $\text{CH}_2\text{Cl}_2$ )[7]

## Experimental Protocols

The unique structure of **1-ethynyl-4-nitrobenzene**, with its reactive ethynyl and nitro groups, makes it a versatile substrate in several important organic reactions.

A common method for synthesizing **1-ethynyl-4-nitrobenzene** involves the desilylation of a protected alkyne precursor.[8]

Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane[8]

- **Reactant Preparation:** Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).
- **Reagent Addition:** Add an aqueous solution of potassium hydroxide (KOH) (2.409 mmol in 5 mL of water) to the methanol solution.
- **Reaction:** Stir the mixture at room temperature for 1 hour.
- **Extraction:** Extract the crude product from the aqueous mixture using dichloromethane (DCM, 20 mL).

- **Washing:** Wash the organic layer to remove impurities.
- **Purification:** Further purification can be achieved via column chromatography or recrystallization to yield the final product.

The terminal alkyne group of **1-ethynyl-4-nitrobenzene** is a key substrate for "click chemistry," particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.<sup>[1]</sup> This reaction is known for its high efficiency and reliability.<sup>[1]</sup>

#### General Protocol: Synthesis of 1,2,3-Triazoles<sup>[8]</sup>

- **Catalyst Preparation:** Stir  $\text{Cu}(\text{CH}_3\text{CN})_4\text{PF}_6$  (25 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) (25 mol%) in dry, degassed tetrahydrofuran (THF).
- **Reactant Addition:** Add **1-ethynyl-4-nitrobenzene** (1 equivalent) and an appropriate alkyl azide (1 equivalent) to the catalyst mixture. The concentration is typically maintained at 0.025 mmol/mL.
- **Reaction Conditions:** Stir the reaction mixture under a nitrogen ( $\text{N}_2$ ) atmosphere for 48 hours.
- **Work-up:** Remove the solvent in vacuo.
- **Purification:** Dissolve the residue in chloroform and purify by column chromatography to isolate the desired triazole product.

## Applications in Research and Development

**1-Ethynyl-4-nitrobenzene** serves as a fundamental building block in several areas of scientific research due to its dual reactivity.

The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives.<sup>[1]</sup> This dual functionality is exploited in the synthesis of:

- **Nonlinear Optical Materials:** The compound serves as a precursor for materials with advanced optical properties.<sup>[1]</sup>

- **Molecular Wires:** Its rigid structure is suitable for constructing molecular-scale electronic components.[1]
- **Polymers and Dyes:** The ability to modify both functional groups allows for the creation of novel polymers and functional dyes.[9]

In drug development, **1-ethynyl-4-nitrobenzene** is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a feature in some biologically active compounds, and derivatives have been investigated for antimicrobial and anticancer properties.[10][11]

- **Pharmaceutical Intermediates:** It is a precursor for more complex pharmaceutical candidates.[1]
- **Bioconjugation:** The reactive ethynyl group allows for its use in "click" reactions to label or modify biomolecules such as peptides, which can be instrumental in studying their structure and function.[1][10]
- **Enzyme Inhibition Studies:** Derivatives of this compound are utilized in studies focusing on enzyme inhibition and ligand interactions.[1]

## Visualized Workflows and Pathways

The following diagrams illustrate key synthetic routes and applications involving **1-ethynyl-4-nitrobenzene**.

Caption: Synthesis of **1-Ethynyl-4-nitrobenzene** via desilylation.

Caption: CuAAC "Click Chemistry" application.

## Safety and Handling

**1-Ethynyl-4-nitrobenzene** should be handled with care in a well-ventilated area, such as a fume hood.[1] It may cause skin and serious eye irritation.[1]

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a dust mask (type N95).[5]

- Storage: Store in a cool, dry place away from incompatible materials.[1] It is classified as a combustible solid.[5]
- Disposal: Waste should be managed according to institutional and local regulations. Nitro byproducts may be neutralized with reducing agents before disposal.[1]

This guide consolidates key technical information on **1-ethynyl-4-nitrobenzene** to support its effective use in research and development. Its versatile reactivity ensures its continued importance as a building block in the synthesis of novel compounds and materials.

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